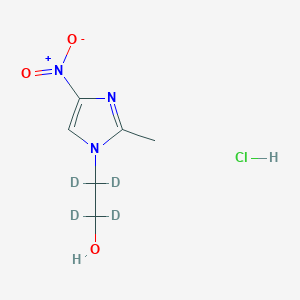
Fenofibrate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenofibrate-d4 is a deuterium-labeled derivative of fenofibrate, a fibric acid derivative used primarily as a lipid-lowering agent. Fenofibrate is a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of fenofibrate, providing valuable insights into its behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fenofibrate-d4 involves the incorporation of deuterium atoms into the fenofibrate molecule. One common method is the hydrogen-deuterium exchange reaction, where fenofibrate is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms, resulting in this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical fluid-assisted spray-drying (SA-SD) are employed to achieve micronization of fenofibrate particles, enhancing their pharmacokinetic and pharmacodynamic properties .
Analyse Chemischer Reaktionen
Types of Reactions
Fenofibrate-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenofibric acid-d4, which is the active metabolite.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Fenofibric acid-d4
Reduction: this compound
Substitution: Various halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Fenofibrate-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fenofibrate in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug-Drug Interaction Studies: Used to investigate potential interactions between fenofibrate and other drugs.
Biomedical Research: Employed in studies related to lipid metabolism, cardiovascular diseases, and diabetes .
Wirkmechanismus
Fenofibrate-d4, like fenofibrate, activates peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. This results in decreased levels of triglycerides, low-density lipoprotein cholesterol, and very-low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol. The activation of PPARα also influences glucose and amino acid homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibric Acid: The active metabolite of fenofibrate, used in similar therapeutic applications.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with similar mechanisms of action
Uniqueness of Fenofibrate-d4
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This labeling helps in distinguishing this compound from its non-deuterated counterparts in complex biological matrices, making it a valuable tool in research .
Eigenschaften
CAS-Nummer |
1092484-57-5 |
|---|---|
Molekularformel |
C20H21ClO4 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)-2,3,5,6-tetradeuteriophenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i7D,8D,11D,12D |
InChI-Schlüssel |
YMTINGFKWWXKFG-CXRURWBMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)Cl)[2H])[2H])OC(C)(C)C(=O)OC(C)C)[2H] |
Kanonische SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)



